molecular formula C19H18F2N4O B3451179 N~3~-CYCLOPENTYL-7-(DIFLUOROMETHYL)-5-PHENYLPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE

N~3~-CYCLOPENTYL-7-(DIFLUOROMETHYL)-5-PHENYLPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE

Cat. No.: B3451179
M. Wt: 356.4 g/mol
InChI Key: IBSHGGCPQBVCIH-UHFFFAOYSA-N
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Description

N~3~-Cyclopentyl-7-(Difluoromethyl)-5-Phenylpyrazolo[1,5-a]pyrimidine-3-Carboxamide is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The presence of both pyrazole and pyrimidine rings in its structure contributes to its diverse chemical reactivity and biological properties.

Preparation Methods

The synthesis of N3-Cyclopentyl-7-(Difluoromethyl)-5-Phenylpyrazolo[1,5-a]pyrimidine-3-Carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via cyclocondensation of hydrazine with a carbonyl compound.

    Formation of the Pyrimidine Ring: The pyrimidine ring is formed through a cyclization reaction involving appropriate precursors.

    Introduction of Substituents: The cyclopentyl, difluoromethyl, and phenyl groups are introduced through various substitution reactions.

    Final Assembly:

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

N~3~-Cyclopentyl-7-(Difluoromethyl)-5-Phenylpyrazolo[1,5-a]pyrimidine-3-Carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common reagents and conditions used in these reactions include organic solvents, acids, bases, and catalysts. Major products formed from these reactions depend on the specific reaction pathway and conditions.

Scientific Research Applications

N~3~-Cyclopentyl-7-(Difluoromethyl)-5-Phenylpyrazolo[1,5-a]pyrimidine-3-Carboxamide has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities, such as antibacterial, anti-inflammatory, and anticancer properties.

    Drug Discovery: It serves as a lead compound in the development of new drugs targeting various diseases.

    Agrochemistry: The compound is explored for its potential use as a pesticide or herbicide.

    Coordination Chemistry: It is used in the synthesis of metal complexes for various applications.

Mechanism of Action

The mechanism of action of N3-Cyclopentyl-7-(Difluoromethyl)-5-Phenylpyrazolo[1,5-a]pyrimidine-3-Carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

N~3~-Cyclopentyl-7-(Difluoromethyl)-5-Phenylpyrazolo[1,5-a]pyrimidine-3-Carboxamide can be compared with other similar compounds, such as:

    Pyrazole Derivatives: Compounds with a pyrazole ring, such as celecoxib and rimonabant, which have diverse biological activities.

    Pyrimidine Derivatives: Compounds with a pyrimidine ring, such as 5-fluorouracil and cytarabine, which are used in cancer therapy.

The uniqueness of N3-Cyclopentyl-7-(Difluoromethyl)-5-Phenylpyrazolo[1,5-a]pyrimidine-3-Carboxamide lies in its specific combination of substituents and the resulting biological activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-cyclopentyl-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F2N4O/c20-17(21)16-10-15(12-6-2-1-3-7-12)24-18-14(11-22-25(16)18)19(26)23-13-8-4-5-9-13/h1-3,6-7,10-11,13,17H,4-5,8-9H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBSHGGCPQBVCIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=C3N=C(C=C(N3N=C2)C(F)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~3~-CYCLOPENTYL-7-(DIFLUOROMETHYL)-5-PHENYLPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE
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N~3~-CYCLOPENTYL-7-(DIFLUOROMETHYL)-5-PHENYLPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE
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N~3~-CYCLOPENTYL-7-(DIFLUOROMETHYL)-5-PHENYLPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE
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N~3~-CYCLOPENTYL-7-(DIFLUOROMETHYL)-5-PHENYLPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE
Reactant of Route 5
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N~3~-CYCLOPENTYL-7-(DIFLUOROMETHYL)-5-PHENYLPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE
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N~3~-CYCLOPENTYL-7-(DIFLUOROMETHYL)-5-PHENYLPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE

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